Perillate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

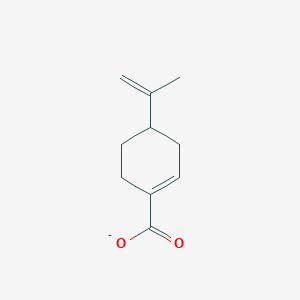

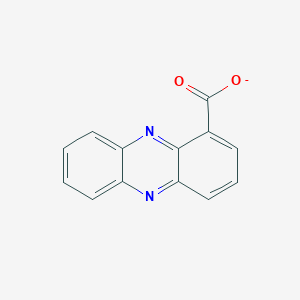

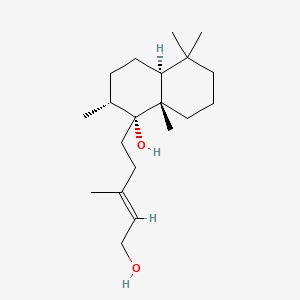

Perillate is the monocarboxylic acid anion formed by loss of a proton from the carboxy group of perillic acid; principal microspecies at pH 7.3. It is a conjugate base of a perillic acid.

Applications De Recherche Scientifique

Anti-Inflammatory and Antipruritic Effects

Perillate, derived from Perilla frutescens L., has demonstrated anti-inflammatory and antipruritic effects. Luteolin, a polyphenolic flavonoid isolated from perilla leaves, inhibits inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in human mast cells. It also reduces histamine release and inhibits scratching behavior induced by pruritogens in mice, suggesting its potential as a therapeutic agent against inflammation and itch-related skin diseases (Jeon et al., 2014).

Antioxidant Properties

Research on perilla seeds has highlighted their potent antioxidant properties. Phenolic compounds identified in perilla seeds include caffeic acid, luteolin, apigenin, and rosmarinic acid. These compounds, particularly rosmarinic acid, contribute significantly to the antioxidant activity of perilla seeds, indicating their potential in health-related applications (Lee et al., 2013).

Nutritional Value and Exploitation in Medicine

Perilla is recognized for its high nutritional value and its various uses in medicine and industry. Studies have emphasized its potential in healthcare, food, and chemical engineering due to its valuable medicinal properties (Wang Xiu-ling, 2006).

Pharmacological Investigations

Perilla frutescens is used in traditional medicine for treating a variety of ailments. It has been prescribed for depression, anxiety, asthma, and other conditions. The plant contains several natural molecules like phenolic acids and flavonoids, which have shown diverse biological activities such as antioxidant, antimicrobial, and anti-inflammatory effects (Ahmed, 2018).

Enhancement of Bioactive Compounds Under Controlled Conditions

Studies have shown that the cultivation of red perilla under controlled artificial lighting can significantly enhance the content of bioactive compounds like caffeic acid, rosmarinic acid, and luteolin-glucoside. This suggests that artificial lighting conditions can be optimized for the cultivation of perilla with enhanced functional food properties (Iwai et al., 2010).

Propriétés

Nom du produit |

Perillate |

|---|---|

Formule moléculaire |

C10H13O2- |

Poids moléculaire |

165.21 g/mol |

Nom IUPAC |

4-prop-1-en-2-ylcyclohexene-1-carboxylate |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/p-1 |

Clé InChI |

CDSMSBUVCWHORP-UHFFFAOYSA-M |

SMILES canonique |

CC(=C)C1CCC(=CC1)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[Hydroxy(nitroso)amino]-propylamino]propylazanium](/img/structure/B1240574.png)

![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1240577.png)

![(5S,8R,9R,10S,13S,14R,17R)-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1240585.png)

![3-Butyl-10-phenylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1240593.png)

![6-bromo-N-(2-methylphenyl)-2-pyridin-4-yl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1240596.png)